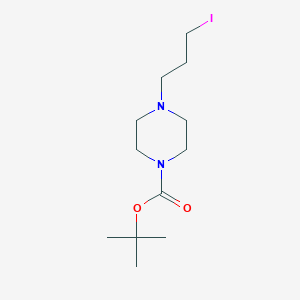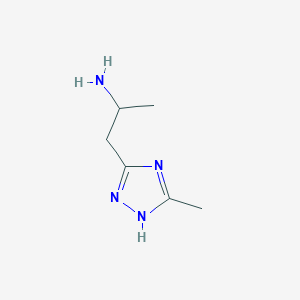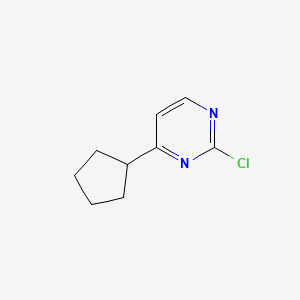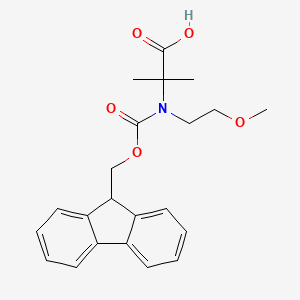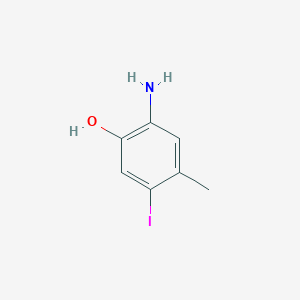
2-Amino-5-iodo-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-iodo-4-methylphenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, characterized by the presence of an amino group at the second position, an iodine atom at the fifth position, and a methyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodo-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the iodination of 2-Amino-4-methylphenol using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which is then attacked by the nucleophilic phenol group to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The amino and iodine groups can participate in substitution reactions, such as halogen exchange or amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium nitrite (for diazotization) and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols or anilines.
Aplicaciones Científicas De Investigación
2-Amino-5-iodo-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-iodo-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets, while the amino and phenol groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
2-Amino-4-methylphenol: Lacks the iodine atom, resulting in different chemical and biological properties.
4-Iodo-2-methylphenol:
2-Amino-4-iodophenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-Amino-5-iodo-4-methylphenol is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both an amino group and an iodine atom on the phenol ring allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
2-amino-5-iodo-4-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 |
Clave InChI |
TXNQJKIRODQXAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



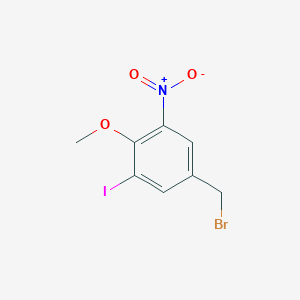
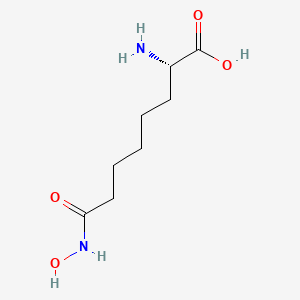

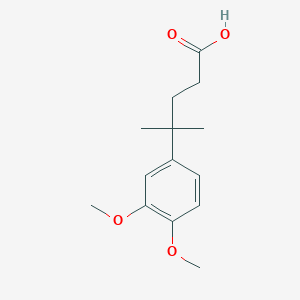

![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
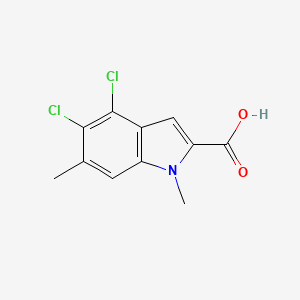
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
